molecular formula C17H13ClFNO3 B2638114 (E)-N-(3-chloro-4-fluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide CAS No. 882081-97-2

(E)-N-(3-chloro-4-fluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide

Cat. No. B2638114
CAS RN: 882081-97-2
M. Wt: 333.74
InChI Key: ZRKLJBIUTRBVTP-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-chloro-4-fluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a useful research compound. Its molecular formula is C17H13ClFNO3 and its molecular weight is 333.74. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(3-chloro-4-fluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(3-chloro-4-fluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Spectroscopic Properties

The synthesis of related compounds, exploring the spectroscopic properties and structural analysis, is a fundamental application of this compound. For instance, research has demonstrated the synthesis and characterization of thiourea derivatives showing significant anti-pathogenic activity, particularly against strains known for their biofilm-forming capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus (Carmen Limban et al., 2011). Such studies highlight the potential of derivatives for developing novel antimicrobial agents with antibiofilm properties.

Antibacterial and Antifungal Activity

Research into the antibacterial and antifungal properties of fluorine-containing compounds, including derivatives similar to the subject compound, has been conducted. The synthesis of novel fluorine-containing thiadiazolotriazinones has shown potential as antibacterial agents, indicating the scope of such compounds in antimicrobial research (B. S. Holla et al., 2003).

Anti-Inflammatory Potential

Investigations into the anti-inflammatory activities of related compounds have yielded promising results. For example, a series of N-arylcinnamamide derivatives, previously known for their antimicrobial efficacy, also demonstrated significant anti-inflammatory potential, suggesting a broader therapeutic application (J. Hošek et al., 2019).

Molecular Structure Analysis

The analysis of molecular structure and spectroscopic properties is another critical application. Studies have focused on the vibrational wavenumbers, geometrical parameters, and hyper-conjugative interactions of similar compounds, providing insights into their chemical behavior and potential for further modification (A. Najiya et al., 2014).

properties

IUPAC Name

(E)-N-(3-chloro-4-fluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO3/c18-13-10-12(3-4-14(13)19)20-17(21)6-2-11-1-5-15-16(9-11)23-8-7-22-15/h1-6,9-10H,7-8H2,(H,20,21)/b6-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKLJBIUTRBVTP-QHHAFSJGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=CC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.